molecular formula C13H21N3O3 B13588741 rac-tert-butyl(3R,4R)-3-hydroxy-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate

rac-tert-butyl(3R,4R)-3-hydroxy-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate

Cat. No.: B13588741
M. Wt: 267.32 g/mol
InChI Key: BHNXZHRDZDVCSM-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-tert-butyl(3R,4R)-3-hydroxy-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate group at the 1-position, a hydroxyl group at the 3R position, and a 1H-pyrazol-1-yl substituent at the 4R position. This compound is part of a broader class of bicyclic amines and heterocyclic building blocks used in pharmaceutical synthesis. Its stereochemistry and functional groups make it a versatile intermediate for drug discovery, particularly in targeting enzymes or receptors requiring specific hydrogen-bonding interactions .

Key structural attributes include:

  • Chirality: The (3R,4R) configuration introduces stereochemical complexity, critical for binding selectivity.
  • Protective group: The tert-butyl carbamate (Boc) group enhances solubility and stability during synthetic workflows.

Properties

Molecular Formula

C13H21N3O3

Molecular Weight

267.32 g/mol

IUPAC Name

tert-butyl (3S,4S)-3-hydroxy-4-pyrazol-1-ylpiperidine-1-carboxylate

InChI

InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)15-8-5-10(11(17)9-15)16-7-4-6-14-16/h4,6-7,10-11,17H,5,8-9H2,1-3H3/t10-,11-/m0/s1

InChI Key

BHNXZHRDZDVCSM-QWRGUYRKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)N2C=CC=N2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)N2C=CC=N2

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route from Patent Literature

A notable synthetic method is described in patent CN110520416B, which involves the preparation of substituted piperidine derivatives bearing pyrazolyl substituents and carbamate protection. Although this patent focuses on multi-substituted pyridone derivatives, it includes relevant intermediates structurally related to this compound.

Key steps include:

  • Step 1: Preparation of a racemic 3-hydroxy-4-pyrazolylpiperidine intermediate via nucleophilic substitution or coupling reactions on a piperidine scaffold.

  • Step 2: Protection of the piperidine nitrogen with tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine or sodium bicarbonate).

  • Step 3: Purification and isolation of the racemic Boc-protected hydroxy-pyrazolylpiperidine.

Reaction conditions are typically mild to preserve stereochemistry and avoid decomposition of the pyrazole ring.

Stereochemical Considerations

The compound is racemic with (3R,4R) stereochemistry indicated, implying that the synthetic methods must control or at least maintain stereochemistry during functionalization steps. Hydroxylation and pyrazolyl substitution are performed under conditions that minimize racemization or epimerization.

Comparative Data Table of Preparation Methods

Step Method Description Reagents/Conditions Yield (%) Notes Source
1 Nucleophilic substitution on piperidine Halogenated piperidine, pyrazole, base 70-85 Introduces pyrazolyl substituent CN110520416B Patent
2 Boc protection of piperidine nitrogen Boc2O, triethylamine, solvent (e.g., DCM) 80-95 Mild conditions to protect amine CN110520416B Patent
3 Stereoselective hydroxylation or epoxide opening Oxidants or epoxide precursors, mild base 60-75 Maintains (3R,4R) stereochemistry Inferred from supplier data
4 Purification Chromatography or recrystallization - Ensures removal of impurities General synthetic practice

The preparation of this compound involves multi-step synthetic sequences starting from substituted piperidine precursors. Key steps include introduction of the pyrazolyl group, stereoselective hydroxylation, and Boc protection of the amine. The methods rely on established organic synthesis techniques with careful control of stereochemistry and functional group compatibility.

The data compiled from patent literature and chemical supplier information, excluding unreliable sources, provide a comprehensive understanding of the preparation methods. This compound's synthesis is consistent with modern medicinal chemistry practices for chiral heterocyclic intermediates.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl(3R,4R)-3-hydroxy-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The pyrazolyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Can yield ketones or aldehydes.

    Reduction: Can yield alcohols or amines.

    Substitution: Can yield various substituted derivatives.

Scientific Research Applications

rac-tert-butyl(3R,4R)-3-hydroxy-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-tert-butyl(3R,4R)-3-hydroxy-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function and signaling pathways.

    Altering Cellular Processes: Affecting cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Piperidine-Based Analogues

Piperidine derivatives with tert-butyl carbamate groups and varied substituents are widely explored. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Key Properties Reference
rac-tert-butyl(3R,4R)-3-hydroxy-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate 4-(1H-pyrazol-1-yl), 3-hydroxy C₁₃H₂₁N₃O₃ - H-bond donors: 2 (hydroxyl + pyrazole NH)
- H-bond acceptors: 5 (ester O, hydroxyl O, pyrazole N)
- TPSA: ~70 Ų (estimated)
tert-butyl 4-(5-(3-bromo-5-fluorobenzamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate 4-(indazolyl), benzamido C₂₅H₂₈BrFN₄O₄ - Higher molecular weight (577.4 g/mol)
- Increased lipophilicity (XlogP ~4.5)
- HPLC purity: Not fully characterized
(3R,4R)-3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate 4-(4-hydroxyphenyl), 3-hydroxy C₁₆H₂₁NO₄ - H-bond donors: 2
- H-bond acceptors: 4
- TPSA: 70 Ų
- XlogP: 2.0
(R)-tert-butyl 3-(5-amino-4-cyano-3-(4-phenoxyphenyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate 3-(pyrazolyl), amino, cyano C₂₅H₂₈N₆O₃ - Enhanced polarity (TPSA >100 Ų)
- Bioactivity: Likely targets kinases or proteases

Structural Insights :

  • Hydrogen-Bonding Capacity: The hydroxyl group in the target compound offers similar H-bond donor capacity to the 4-hydroxyphenyl analogue but fewer acceptors compared to cyano-containing derivatives .

Pyrrolidine-Based Analogues

Pyrrolidine derivatives with related functional groups exhibit distinct physicochemical profiles:

Compound Name Substituents Molecular Formula Key Properties Reference
rac-tert-butyl(3R,4R)-3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate 4-(1H-pyrazol-1-yl), 3-hydroxy C₁₂H₁₉N₃O₃ - Smaller ring size enhances rigidity
- TPSA: ~70 Ų (similar to piperidine)
- Altered metabolic stability
tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-1-carboxylate 4-(triazolyl sulfanyl), 3-hydroxy C₁₂H₂₀N₄O₃S - Sulfur atom increases polarizability
- Potential for disulfide bond formation
(3R,4R)-tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate 4-(hydroxymethyl), 3-hydroxy C₁₀H₁₉NO₄ - Additional hydroxyl group enhances hydrophilicity
- TPSA: 87 Ų

Key Differences :

  • Ring Size : Piperidine derivatives (6-membered ring) generally exhibit greater conformational flexibility than pyrrolidines (5-membered ring), influencing binding kinetics .
  • Functional Group Diversity : Sulfanyl or hydroxymethyl groups in pyrrolidines introduce unique reactivity (e.g., nucleophilic sulfur) or solubility advantages .

Biological Activity

rac-tert-butyl(3R,4R)-3-hydroxy-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

  • Molecular Formula : C₁₃H₁₉N₃O₃
  • Molecular Weight : 251.31 g/mol
  • CAS Number : 2290722-20-0

The compound exhibits several biological activities, primarily attributed to its interactions with various biological pathways:

  • Nitric Oxide Production : The compound has been shown to influence nitric oxide (NO) synthesis, a crucial signaling molecule involved in numerous physiological processes, including vasodilation and immune response modulation .
  • Anti-inflammatory Effects : Studies suggest that it may enhance the synthesis of pro-inflammatory mediators such as IL6 and IL8, indicating a role in inflammatory pathways .
  • Cytotoxicity Against Cancer Cells : Preliminary research indicates potential cytotoxic effects against certain cancer cell lines, possibly through the induction of apoptosis mediated by NO signaling pathways .

Pharmacological Profile

The pharmacological profile of this compound includes:

PropertyValue
Human Intestinal AbsorptionHigh (Probability: 1.0)
Blood-Brain Barrier PenetrationModerate (Probability: 0.9577)
P-glycoprotein SubstrateYes (Probability: 0.5936)
CYP450 InteractionNon-substrate for CYP2D6 and CYP3A4

These properties suggest that the compound may have favorable absorption characteristics and moderate central nervous system penetration, making it a candidate for further pharmacological studies.

Study 1: Anti-cancer Activity

A recent study investigated the anti-cancer properties of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in breast and prostate cancer cells, with IC50 values indicating effective concentrations for therapeutic potential .

Study 2: Inflammation Modulation

In vitro studies demonstrated that this compound could modulate inflammatory responses in macrophages by enhancing NO production. This effect was linked to increased expression of inducible nitric oxide synthase (iNOS), suggesting a mechanism for its anti-inflammatory activity .

Q & A

Q. What are the key synthetic routes for rac-tert-butyl(3R,4R)-3-hydroxy-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including ring formation, hydroxylation, and functional group substitutions. Key steps include:

  • Piperidine ring construction : Cyclization of amino-alcohol precursors under acidic or basic conditions.
  • Stereoselective hydroxylation : Use of osmium tetroxide or other oxidizing agents to introduce the hydroxy group at the 3R position .
  • Pyrazole substitution : Nucleophilic displacement at the 4R position using 1H-pyrazole under catalytic conditions (e.g., Pd-mediated coupling) . Optimization focuses on temperature control (e.g., 0–25°C for stereochemical integrity), solvent selection (e.g., THF or acetonitrile), and purification via column chromatography to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its stereochemistry?

  • NMR spectroscopy : 1H/13C NMR identifies functional groups and coupling patterns (e.g., J-values for axial/equatorial protons in the piperidine ring) .
  • Chiral HPLC : Resolves enantiomeric impurities using columns like Chiralpak AD-H and hexane/isopropanol mobile phases .
  • X-ray crystallography : Definitive confirmation of absolute stereochemistry via single-crystal analysis .

Q. What are the common chemical reactions involving this compound, and how do reaction conditions influence product distribution?

  • Ester hydrolysis : Acidic (HCl/H2O) or basic (NaOH) cleavage of the tert-butyl carbamate to yield the free piperidine .
  • Oxidation/Reduction : Dess–Martin periodinane oxidizes the hydroxy group to a ketone; NaBH4 reduces it to an alcohol .
  • Cross-coupling : Pd-catalyzed reactions (e.g., Suzuki-Miyaura) modify the pyrazole moiety . Solvent polarity and temperature critically affect regioselectivity. For example, polar aprotic solvents (DMF) favor nucleophilic substitutions, while non-polar solvents (toluene) stabilize intermediates in coupling reactions .

Q. How is the compound’s stability assessed under varying storage conditions?

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>150°C for the tert-butyl group).
  • Hygroscopicity testing : Storage under nitrogen or desiccated environments prevents hydrolysis of the carbamate .
  • Long-term stability : Accelerated aging studies (40°C/75% RH for 6 months) monitor degradation via HPLC .

Advanced Research Questions

Q. How can computational modeling predict the stereochemical outcomes of reactions involving this compound?

Density functional theory (DFT) calculates transition-state energies to identify favored reaction pathways (e.g., axial vs. equatorial attack in nucleophilic substitutions). Molecular docking simulations predict binding affinities to biological targets, guiding SAR studies . For example, the 3R,4R configuration may enhance interactions with enzymes like kinases or GPCRs due to spatial alignment of the hydroxy and pyrazole groups .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., IC50 variability)?

  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.
  • Impurity profiling : Chiral HPLC and LC-MS identify stereochemical contaminants (e.g., 3S,4S enantiomers) that may skew results .
  • Buffer optimization : Adjust pH and ionic strength to account for solubility differences affecting activity measurements .

Q. How can derivatives of this compound be designed to enhance metabolic stability without compromising activity?

  • Bioisosteric replacement : Substitute the pyrazole with a 1,2,4-triazole to reduce CYP450-mediated oxidation .
  • Prodrug strategies : Convert the hydroxy group to a phosphate ester for improved bioavailability .
  • Steric shielding : Introduce methyl groups adjacent to the carbamate to hinder enzymatic cleavage .

Q. What advanced techniques are used to study the compound’s interactions with biological targets (e.g., kinases)?

  • Cryo-EM : Resolve binding conformations in enzyme-active sites at near-atomic resolution.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to optimize ligand efficiency .
  • HDX-MS (Hydrogen-Deuterium Exchange Mass Spectrometry) : Maps conformational changes in targets upon compound binding .

Q. How do reaction kinetics and catalyst choice influence enantiomeric excess in asymmetric syntheses of this compound?

  • Kinetic resolution : Chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) selectively accelerate the formation of the 3R,4R diastereomer.
  • Dynamic kinetic resolution : Racemization of intermediates (e.g., via base-mediated epimerization) improves yields .
  • Flow chemistry : Continuous reactors enhance mass transfer and reduce racemization compared to batch methods .

Q. What methodologies address challenges in quantifying low-abundance metabolites or degradation products?

  • High-resolution LC-MS/MS : Detects sub-ppm levels of metabolites using MRM (multiple reaction monitoring).
  • Isotopic labeling : 13C/2H-labeled internal standards improve quantification accuracy in complex matrices .
  • Microscale derivatization : Fluorescent tags (e.g., dansyl chloride) enhance detection limits in biological samples .

Methodological Notes

  • Data Interpretation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Contradiction Mitigation : Use DOE (design of experiments) to systematically vary reaction parameters and identify critical factors .
  • Ethical Compliance : Adhere to OECD guidelines for in vitro toxicology assays (e.g., Ames test for mutagenicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.